molecular formula C22H21IN2O3S B296845 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide

Katalognummer B296845
Molekulargewicht: 520.4 g/mol
InChI-Schlüssel: JMNBKGQCXZFOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BMS-911543 and belongs to the class of small molecule inhibitors. The synthesis method of this compound involves several steps and has been optimized for maximum yield and purity.

Wirkmechanismus

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide involves the inhibition of the protein kinase CK1δ. This inhibition leads to the disruption of several cellular processes that are regulated by CK1δ, such as circadian rhythm, cell division, and DNA damage response. The inhibition of CK1δ by BMS-911543 has been shown to have potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide have been studied extensively in vitro and in vivo. The compound has been shown to inhibit the activity of CK1δ in several cell lines, leading to the disruption of several cellular processes such as circadian rhythm, cell division, and DNA damage response. The inhibition of CK1δ by BMS-911543 has also been shown to have potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been studied for its potential applications in the treatment of sleep disorders, as CK1δ is involved in the regulation of the circadian rhythm.

Vorteile Und Einschränkungen Für Laborexperimente

The compound 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide has several advantages and limitations for lab experiments. The compound has high potency and selectivity for CK1δ, making it a useful tool for studying the role of CK1δ in cellular processes. The compound has also been shown to have potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and diabetes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. The compound also has potential off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide. One direction is the study of the compound's potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the study of the compound's potential applications in the treatment of sleep disorders, as CK1δ is involved in the regulation of the circadian rhythm. Further studies are also needed to understand the off-target effects of the compound and to develop strategies to minimize these effects. Finally, the development of more potent and selective inhibitors of CK1δ is an important area of future research, as these compounds may have even greater therapeutic potential than 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide.

Synthesemethoden

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide involves several steps. The first step involves the reaction of 4-iodo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with benzylamine to form the benzylamide intermediate. The next step involves the reaction of the benzylamide intermediate with methylsulfonyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with 4-iodo-2-methylbenzylamine to form the desired product, 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide. The synthesis method has been optimized for maximum yield and purity and has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

The compound 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide has been studied extensively for its potential applications in scientific research. This compound acts as an inhibitor of the protein kinase CK1δ, which is involved in several cellular processes such as circadian rhythm, cell division, and DNA damage response. The inhibition of CK1δ by BMS-911543 has been shown to have potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been studied for its potential applications in the treatment of sleep disorders, as CK1δ is involved in the regulation of the circadian rhythm.

Eigenschaften

Molekularformel

C22H21IN2O3S

Molekulargewicht

520.4 g/mol

IUPAC-Name

4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide

InChI

InChI=1S/C22H21IN2O3S/c1-16-14-19(23)10-13-21(16)24-22(26)18-8-11-20(12-9-18)25(29(2,27)28)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26)

InChI-Schlüssel

JMNBKGQCXZFOJT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C

Kanonische SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.